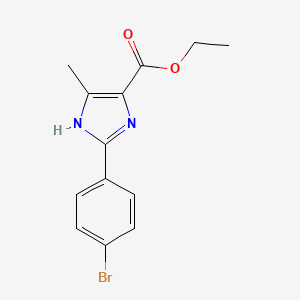

ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate

Description

Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate is an imidazole derivative characterized by a brominated aromatic ring at position 2, a methyl group at position 4, and an ethyl ester moiety at position 5 of the imidazole core. Its molecular formula is C₁₃H₁₃BrN₂O₂, with a molecular weight of 309.16 g/mol (calculated).

Properties

Molecular Formula |

C13H13BrN2O2 |

|---|---|

Molecular Weight |

309.16 g/mol |

IUPAC Name |

ethyl 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |

InChI Key |

SYRXOWSGFMSGEL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with the imidazole derivative using a palladium catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Ethyl 2-(4-carboxyphenyl)-4-methyl-1H-imidazole-5-carboxylate.

Reduction: Ethyl 2-phenyl-4-methyl-1H-imidazole-5-carboxylate.

Substitution: Ethyl 2-(4-aminophenyl)-4-methyl-1H-imidazole-5-carboxylate.

Scientific Research Applications

Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate depends on its specific application:

Pharmacological Effects: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Biochemical Pathways: It can modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate can be compared to analogs with modifications in substituent groups, positions, or core heterocycles. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Key Observations :

Ethyl carboxylate at position 5 (target compound) vs. trifluoromethyl () alters lipophilicity and electronic properties. Trifluoromethyl groups enhance metabolic stability in drug design . Methyl at position 4 (target) vs. chloro () or ethyl () affects steric bulk and polarity.

For example, TCV-116 (a benzimidazole derivative) acts as a potent angiotensin II receptor antagonist with antihypertensive effects .

Crystallographic Data: Crystallographic studies of similar compounds (e.g., benzimidazole derivatives in ) utilize tools like SHELX and WinGX for structure refinement .

Synthetic Pathways :

- Ethyl ester moieties (e.g., in and ) suggest possible synthetic routes involving esterification or cyclocondensation reactions.

Biological Activity

Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate is a synthetic compound belonging to the class of imidazole derivatives, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C12H12BrN2O2

- Molar Mass : Approximately 309.16 g/mol

- Structure : The compound features a bromophenyl group, a methyl group on the imidazole ring, and an ethyl ester functional group, which contribute to its unique chemical properties.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly in the following areas:

- Anti-inflammatory Activity : The compound has been shown to modulate biochemical pathways involved in inflammation, potentially through the inhibition of specific enzymes or receptors related to inflammatory responses.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation, making it a candidate for further investigation in cancer therapeutics. Its mechanism may involve interaction with molecular targets that regulate cell growth and apoptosis.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation. This inhibition alters the function of these enzymes, leading to therapeutic effects.

- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for cell survival and inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is insightful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-(4-chlorophenyl)-4-methyl-1H-imidazole-5-carboxylate | Chlorine instead of bromine | May exhibit different reactivity and biological activity due to chlorine's properties |

| Ethyl 2-phenyl-4-methyl-1H-imidazole-5-carboxylate | Lacks halogen substituent | Different chemical and biological properties due to absence of halogen |

| Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate | Bromine at a different position | Variation in biological activity based on substitution pattern |

This table highlights how substituents like halogens and their positions on the phenyl ring influence both chemical reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound:

- Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Proliferation Inhibition : In cell line studies, the compound exhibited dose-dependent inhibition of proliferation in various cancer cell lines, with IC50 values ranging from 20 µM to 50 µM. This suggests its potential use in cancer therapy.

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as an apoptosis-inducing agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.